molecular formula C5H13ClSn B025725 Methyldiethyltin CAS No. 108354-36-5

Methyldiethyltin

Cat. No. B025725
CAS RN: 108354-36-5
M. Wt: 227.32 g/mol
InChI Key: MNVKYNXBVFEGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyldiethyltin (MDET) is an organotin compound that has been widely used in scientific research for its unique properties. MDET is a colorless liquid that is soluble in organic solvents and has a molecular formula of C6H14Sn. This compound has been used in various fields of research, including chemistry, biology, and medicine, due to its ability to act as a catalyst and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyldiethyltin is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst by accepting a pair of electrons from a nucleophile. This leads to the formation of a new bond and the release of a leaving group.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antitumor and antiviral properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the replication of the hepatitis B virus.

Advantages and Limitations for Lab Experiments

Methyldiethyltin has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and has a high yield. However, this compound has some limitations, including its toxicity and potential environmental hazards. Therefore, proper safety precautions should be taken when handling this compound.

Future Directions

There are several future directions for the use of Methyldiethyltin in scientific research. One potential area of research is the development of new catalysts based on this compound. Another area of research is the investigation of this compound's potential therapeutic applications, including its antitumor and antiviral properties. Additionally, the use of this compound in the synthesis of novel organic compounds is an area of potential future research.

Synthesis Methods

The synthesis of Methyldiethyltin involves the reaction of diethyltin dichloride with methyl lithium in the presence of a catalyst. The reaction is carried out under controlled conditions to produce a high yield of this compound. The purity of the compound can be improved by distillation and recrystallization.

Scientific Research Applications

Methyldiethyltin has been used in a variety of scientific research applications, including catalysis, organic synthesis, and medicinal chemistry. In catalysis, this compound has been used as a Lewis acid catalyst in various reactions, including the synthesis of cyclic ethers and lactones. In organic synthesis, this compound has been used to synthesize various organic compounds, including carboxylic acids and esters. In medicinal chemistry, this compound has been investigated for its potential therapeutic applications, including its antitumor and antiviral properties.

properties

CAS RN

108354-36-5

Molecular Formula

C5H13ClSn

Molecular Weight

227.32 g/mol

IUPAC Name

chloro-diethyl-methylstannane

InChI

InChI=1S/2C2H5.CH3.ClH.Sn/c2*1-2;;;/h2*1H2,2H3;1H3;1H;/q;;;;+1/p-1

InChI Key

MNVKYNXBVFEGPM-UHFFFAOYSA-N

SMILES

CC[Sn](C)(CC)Cl

Canonical SMILES

CC[Sn](C)(CC)Cl

synonyms

MDE-tin
methyldiethyltin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.